molecular formula C11H18N2O4 B7890318 Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans

Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans

Cat. No.: B7890318
M. Wt: 242.27 g/mol
InChI Key: YDGKPNUYHUQQDS-YUMQZZPRSA-N
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Description

Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans: is a complex organic compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol . This compound is characterized by its unique structure, which includes a morpholine ring fused with a pyrrolo ring, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate stands out due to its specific ring structure and the presence of the tert-butyl ester group. These features confer unique chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (4aS,7aS)-3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGKPNUYHUQQDS-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250994-08-1
Record name rac-tert-butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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